
Cho-es-Lys
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cho-es-Lys is a cationic cholesterol derivative composed of cholesterol conjugated to an L-lysine head group containing two primary amines. This compound is known for its applications in gene delivery and transfection due to its unique structure and properties .
准备方法
Synthetic Routes and Reaction Conditions
Cho-es-Lys is synthesized by conjugating cholesterol to an L-lysine head group via a hexanediol linker. The reaction involves the formation of an ester bond between the cholesterol and the lysine . The specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure consistency and quality. The process includes purification steps such as chromatography to remove impurities and achieve the desired purity level .
化学反应分析
Types of Reactions
Cho-es-Lys undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its properties.
Substitution: Substitution reactions can occur at the amine groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired products .
Major Products Formed
科学研究应用
Cho-es-Lys has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Industry: Utilized in the development of lipid-based drug delivery systems and other industrial applications.
作用机制
The mechanism of action of Cho-es-Lys involves its ability to form stable complexes with nucleic acids, facilitating their delivery into cells. The cationic nature of the compound allows it to interact with the negatively charged nucleic acids, forming stable nanocomplexes. These complexes can then be taken up by cells through endocytosis, leading to the release of the genetic material inside the cells .
相似化合物的比较
Similar Compounds
Cholesterol derivatives: Other cholesterol-based compounds used in gene delivery.
Lysine derivatives: Compounds with similar lysine head groups used in various applications.
Uniqueness
Cho-es-Lys stands out due to its unique combination of cholesterol and lysine, providing both stability and functionality for gene delivery applications. Its ability to form stable complexes with nucleic acids and facilitate their delivery into cells makes it a valuable tool in scientific research and industrial applications .
属性
分子式 |
C44H72F6N2O9 |
|---|---|
分子量 |
887.0 g/mol |
IUPAC 名称 |
[(2S)-6-azaniumyl-1-[6-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonyloxy]hexoxy]-1-oxohexan-2-yl]azanium;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C40H70N2O5.2C2HF3O2/c1-28(2)13-12-14-29(3)33-18-19-34-32-17-16-30-27-31(20-22-39(30,4)35(32)21-23-40(33,34)5)47-38(44)46-26-11-7-6-10-25-45-37(43)36(42)15-8-9-24-41;2*3-2(4,5)1(6)7/h16,28-29,31-36H,6-15,17-27,41-42H2,1-5H3;2*(H,6,7)/t29-,31+,32+,33-,34+,35+,36+,39+,40-;;/m1../s1 |
InChI 键 |
HYSXWQJEBWEMOE-BNSNMOQGSA-N |
手性 SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)OCCCCCCOC(=O)[C@H](CCCC[NH3+])[NH3+])C)C.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-] |
规范 SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)OCCCCCCOC(=O)C(CCCC[NH3+])[NH3+])C)C.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


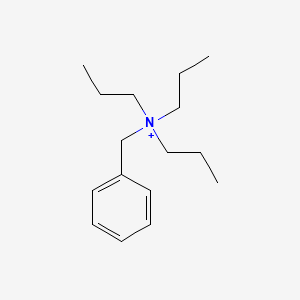
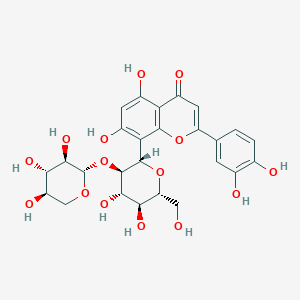

![2-(6-Methyl-1,3-benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082570.png)
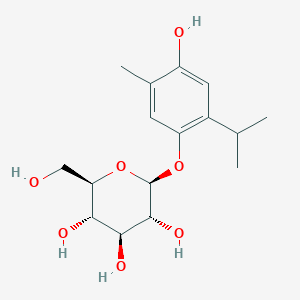
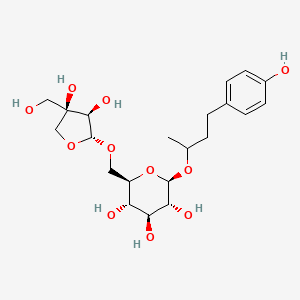
![Methyl 2-[(dimethylamino)methyl]-3-hydroxy-4-methoxybenzoate](/img/structure/B14082596.png)
![2'-Fluoro-4-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14082598.png)
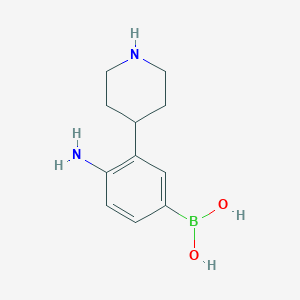

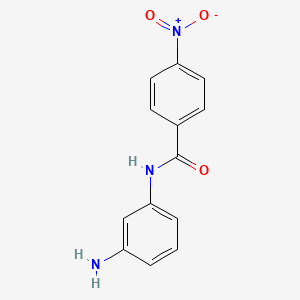
![4-[(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)methyl]benzoic acid](/img/structure/B14082624.png)
![N-[(8|A,9R)-6'-Methoxycinchonan-9-yl]-N'-[[(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenyl]methyl]thiourea](/img/structure/B14082626.png)
![5-(2-hydroxy-5-methylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14082628.png)
